2-(2-Nitro-benzyl)-piperazine
Description
2-(2-Nitro-benzyl)-piperazine is a piperazine derivative featuring a benzyl group substituted with a nitro (-NO₂) group at the ortho position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in drug design, contributing to diverse pharmacological activities such as CNS modulation, enzyme inhibition, and antimicrobial effects . The nitro group, a strong electron-withdrawing substituent, may influence the compound’s electronic properties, solubility, and binding interactions with biological targets.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-9(11)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2 |
InChI Key |
BGBKVSYUJHJUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Nitro-benzyl)-piperazine typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrobenzyl chloride.
Nucleophilic Substitution: The 2-nitrobenzyl chloride undergoes nucleophilic substitution with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for ®-2-(2-Nitro-benzyl)-piperazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Nitro-benzyl)-piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the piperazine ring or the benzyl moiety can be oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Amino-benzyl)-piperazine.
Substitution: Various substituted benzyl-piperazines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring or benzyl moiety.
Scientific Research Applications
®-2-(2-Nitro-benzyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ®-2-(2-Nitro-benzyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The piperazine ring can also participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The nature and position of substituents on the benzyl moiety significantly impact biological activity and physicochemical properties:
Inference for 2-(2-Nitro-benzyl)-piperazine: The ortho-nitro group may enhance target binding through electron-withdrawing effects, similar to -CF₃ in . However, solubility could be lower than cyanobenzyl derivatives due to reduced polarity .
Position and Substitution on the Piperazine Ring
The piperazine ring’s substitution pattern critically affects activity and metabolic stability:
Structural rigidity (e.g., bridged piperazines) could improve selectivity if incorporated .
Metabolic Stability and Clearance
Piperazine rings are prone to metabolic degradation, but substituents can mitigate this:
- Deethylation/Oxidation : Piperazines with alkyl groups (e.g., 1-methyl-4-benzyl) undergo metabolism at the piperazine moiety .
- Electron-Withdrawing Groups : Nitro substituents may reduce metabolic oxidation compared to electron-donating groups (e.g., -CH₃) .
Inference: The nitro group in this compound could enhance metabolic stability by resisting oxidation, as seen in trifluoromethyl and cyanobenzyl derivatives .
Pharmacological Profiles
Piperazine derivatives exhibit diverse therapeutic activities:
Inference : The nitro group’s electronic effects may position this compound for antiviral or enzyme inhibition roles, akin to PLpro inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
